Cas no 122308-25-2 (DIMETHYL 2-(THIOPHEN-2-YLMETHYL)MALONATE)
DIMETHYL 2-(THIOPHEN-2-YLMETHYL)MALONATE Chemical and Physical Properties
Names and Identifiers
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- DIMETHYL 2-(THIOPHEN-2-YLMETHYL)MALONATE
- PROPANEDIOIC ACID (2-THIENYL METHYL)DIMETHYL ESTER
- Dimethyl (2-thienylmethyl)malonate
- dimethyl 2-(thiophen-2-ylmethyl)propanedioate
- Dimethyl (2-thienylmethyl)malonate, 95%
- DIMETHYL2-(THIOPHEN-2-YLMETHYL)MALONATE
- DTXSID30560142
- 1,3-dimethyl 2-[(thiophen-2-yl)methyl]propanedioate
- Dimethyl [(thiophen-2-yl)methyl]propanedioate
- AKOS025396909
- AS-70911
- SCHEMBL9727077
- Propanedioic acid, 2-(2-thienylmethyl)-, 1,3-dimethyl ester
- 122308-25-2
- A891146
-
- MDL: MFCD09757558
- Inchi: 1S/C10H12O4S/c1-13-9(11)8(10(12)14-2)6-7-4-3-5-15-7/h3-5,8H,6H2,1-2H3
- InChI Key: PIIHAJHYNTWOAF-UHFFFAOYSA-N
- SMILES: S1C=CC=C1CC(C(=O)OC)C(=O)OC
Computed Properties
- Exact Mass: 228.04600
- Monoisotopic Mass: 228.04563003g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.8
- Topological Polar Surface Area: 80.8Ų
Experimental Properties
- Color/Form: colorless liquid
- Density: 1.233
- Boiling Point: 294.6°Cat760mmHg
- Flash Point: 131.9°C
- Refractive Index: 1.519
- Water Partition Coefficient: Not miscible or difficult to mix with water.
- PSA: 80.84000
- LogP: 1.25280
- Solubility: Insoluble in water
DIMETHYL 2-(THIOPHEN-2-YLMETHYL)MALONATE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-NK023-50mg |
Dimethyl (2-thienylmethyl)malonate |
122308-25-2 | 95% | 50mg |
¥383.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-NK023-100mg |
Dimethyl (2-thienylmethyl)malonate |
122308-25-2 | 95% | 100mg |
¥709.0 | 2022-02-28 | |
| Alichem | A169003868-5g |
Dimethyl 2-(thiophen-2-ylmethyl)malonate |
122308-25-2 | 95% | 5g |
$853.86 | 2023-09-03 | |
| eNovation Chemicals LLC | D762038-250mg |
Propanedioic acid, 2-(2-thienylmethyl)-, 1,3-dimethyl ester |
122308-25-2 | 95% | 250mg |
$265 | 2023-09-04 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H26301-250mg |
Dimethyl (2-thienylmethyl)malonate, 95% |
122308-25-2 | 95% | 250mg |
¥1813.00 | 2023-03-15 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H26301-1g |
Dimethyl (2-thienylmethyl)malonate, 95% |
122308-25-2 | 95% | 1g |
¥4649.00 | 2023-03-15 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-268923-250mg |
Dimethyl (2-thienylmethyl)malonate, |
122308-25-2 | 250mg |
¥1474.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-268923-250 mg |
Dimethyl (2-thienylmethyl)malonate, |
122308-25-2 | 250MG |
¥1,474.00 | 2023-07-11 | ||
| Ambeed | A864264-1g |
Dimethyl 2-(thiophen-2-ylmethyl)malonate |
122308-25-2 | 95+% | 1g |
$231.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1762433-1g |
Dimethyl 2-(thiophen-2-ylmethyl)malonate |
122308-25-2 | 98% | 1g |
¥2425.00 | 2024-08-09 |
DIMETHYL 2-(THIOPHEN-2-YLMETHYL)MALONATE Suppliers
DIMETHYL 2-(THIOPHEN-2-YLMETHYL)MALONATE Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on DIMETHYL 2-(THIOPHEN-2-YLMETHYL)MALONATE
Recent Advances in the Study of DIMETHYL 2-(THIOPHEN-2-YLMETHYL)MALONATE (CAS: 122308-25-2) in Chemical Biology and Pharmaceutical Research
Dimethyl 2-(thiophen-2-ylmethyl)malonate (CAS: 122308-25-2) is a synthetic organic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its malonate ester core and thiophene moiety, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential in drug discovery, particularly in the development of enzyme inhibitors and small-molecule modulators of biological pathways.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of dimethyl 2-(thiophen-2-ylmethyl)malonate as a precursor in the synthesis of novel thiophene-based kinase inhibitors. The researchers demonstrated that derivatives of this compound exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The study employed a combination of computational docking and in vitro assays to validate the binding affinity and selectivity of these derivatives, paving the way for further optimization.
In another groundbreaking study, researchers from the University of Cambridge investigated the use of dimethyl 2-(thiophen-2-ylmethyl)malonate in the development of antimicrobial agents. The compound's thiophene ring was found to enhance membrane permeability, making it a valuable scaffold for designing antibiotics against multidrug-resistant bacteria. The study, published in ACS Infectious Diseases, reported promising results in both Gram-positive and Gram-negative bacterial strains, with minimal cytotoxicity to human cells.
Beyond its pharmacological applications, dimethyl 2-(thiophen-2-ylmethyl)malonate has also been utilized in materials science. A 2024 paper in Advanced Materials described its incorporation into conjugated polymers for organic electronics. The thiophene moiety contributed to improved charge transport properties, making these polymers suitable for use in flexible displays and solar cells. This interdisciplinary approach underscores the compound's versatility and potential for innovation across multiple fields.
Despite these advancements, challenges remain in the large-scale synthesis and purification of dimethyl 2-(thiophen-2-ylmethyl)malonate. Recent efforts have focused on optimizing reaction conditions to improve yield and reduce environmental impact. For instance, a green chemistry approach using catalytic methods was reported in Green Chemistry, achieving a 90% yield with minimal waste generation. These developments are critical for ensuring the compound's sustainability in industrial applications.
In conclusion, dimethyl 2-(thiophen-2-ylmethyl)malonate (CAS: 122308-25-2) continues to be a focal point of research in chemical biology and pharmaceutical sciences. Its unique structural features enable diverse applications, from drug discovery to materials engineering. Future studies are expected to explore its potential in emerging areas such as targeted drug delivery and bioimaging, further solidifying its role as a valuable tool in scientific innovation.
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